6alpha-Methylprednisone

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Methylprednisone has a wide range of scientific research applications:

Wirkmechanismus

Methylprednisone exerts its effects by binding to specific intracellular glucocorticoid receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression. This modulation leads to a wide array of physiological effects, including the suppression of inflammation and immune responses . The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Safety and Hazards

6alpha-Methylprednisone is a reproductive toxicant and can cause toxicity to the adrenal gland upon repeated exposure . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . Good manufacturing and industrial hygiene practices should be followed to prevent or reduce contact .

Biochemische Analyse

Biochemical Properties

6alpha-Methylprednisolone exerts its effects by binding to the glucocorticoid receptor (GR) . Upon binding, the GR is activated, triggering a cascade of downstream signaling pathways . It is involved in almost all stages of the mRNA life cycle, including splicing, export, translation, and stability .

Cellular Effects

6alpha-Methylprednisolone has been used to stimulate RPMI 8226.1 cells to govern the expression of the human interleukin-10 (IL-10) gene . It has also been used to induce depletion of CD14 + CD16 + monocytes . It is useful in treating skin diseases, allergies, multiple sclerosis, asthma, rheumatic disorders, chronic obstructive pulmonary disease, croup, and cancer .

Molecular Mechanism

The molecular mechanism of 6alpha-Methylprednisolone involves its binding to the glucocorticoid receptor (GR). Upon binding, the GR is activated, triggering a cascade of downstream signaling pathways . It acts as a mineralocorticoid and glucocorticoid receptor agonist .

Temporal Effects in Laboratory Settings

In a study on rats with lipopolysaccharide-induced acute lung injury, the temporal pattern of change in four genes was measured after a single dose of 6alpha-Methylprednisolone . Two genes with enhanced expression showed a slow onset and moderate rate of decline within a 24-hour time frame, while two genes with reduced expression exhibited a rapid onset and prolonged suppression over a ≥ 72-hour time span .

Dosage Effects in Animal Models

In an equine osteochondral fragment exercise model, 6alpha-Methylprednisolone was administered intra-articularly . The study found that clinical improvement in the degree of lameness was not associated with 6alpha-Methylprednisolone administration .

Metabolic Pathways

6alpha-Methylprednisolone is involved in eight metabolic pathways related to steroid hormones and eicosanoids . These pathways reflect eicosanoid metabolism, such as arachidonic acid and prostaglandins .

Transport and Distribution

Occupational exposure to 6alpha-Methylprednisolone may occur through inhalation of dusts or dermal contact with this compound at workplaces where 6alpha-Methylprednisolone is produced or used . If released into water, 6alpha-Methylprednisolone is expected to adsorb to suspended solids and sediment .

Subcellular Localization

Given its mechanism of action involving binding to the glucocorticoid receptor, it can be inferred that it is likely to be found in the cytoplasm before it binds to the receptor, and in the nucleus after the receptor-ligand complex is formed .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methylprednisone can be synthesized through several chemical routes. One common method involves the modification of prednisolone. . This can be achieved through a series of chemical reactions, including oxidation and reduction steps, under controlled conditions.

Industrial Production Methods

In industrial settings, the production of methylprednisone often involves large-scale chemical synthesis. The process includes the use of specific solvents and reaction conditions to ensure high purity and yield. For example, the preparation of methylprednisolone succinate involves crystallization and purification steps to increase the compound’s purity and reduce impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Methylprednisone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.

Common Reagents and Conditions

Common reagents used in the reactions involving methylprednisone include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methylprednisone can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Methylprednisone is often compared with other glucocorticoids, such as prednisone, prednisolone, and dexamethasone. Here are some key differences:

Prednisolone: Methylprednisone is a methylated derivative of prednisolone, which enhances its anti-inflammatory properties.

Dexamethasone: Dexamethasone is more potent than methylprednisone and has a longer duration of action.

Similar Compounds

- Prednisone

- Prednisolone

- Dexamethasone

- Hydrocortisone

- Triamcinolone

Eigenschaften

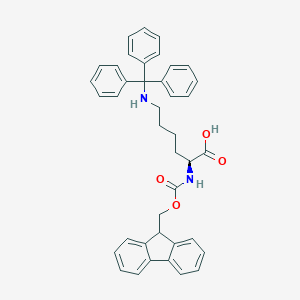

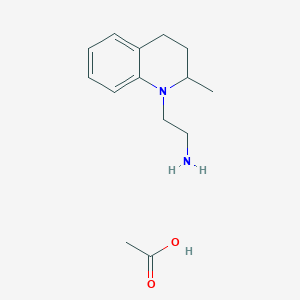

IUPAC Name |

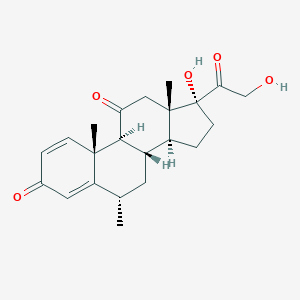

17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,19,23,27H,5,7-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYCRJXQZUCUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

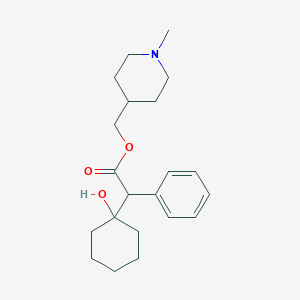

![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)